molecular formula C16H13BrIN3O2 B12006654 N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 767338-73-8

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12006654
CAS No.: 767338-73-8
M. Wt: 486.10 g/mol
InChI Key: DBEFSIMJFDLEGQ-AWQFTUOYSA-N
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Description

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that features both bromine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and iodine compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties.

Properties

CAS No.

767338-73-8

Molecular Formula

C16H13BrIN3O2

Molecular Weight

486.10 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H13BrIN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

DBEFSIMJFDLEGQ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br)I

Origin of Product

United States

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